Quantitative LC-MS/MS workflows for CDP-ethanolamine are compromised by endogenous interference and matrix effects when using unlabeled standards. Cytidine 5'-Diphosphate Ethanolamine-d4 solves this critical analytical challenge.
- Serves as a true internal standard for isotope dilution mass spectrometry (IDMS), co-eluting identically with the target analyte to correct for ion suppression.
- The +4 Da mass shift eliminates interference from endogenous CDP-ethanolamine, enabling accurate baseline establishment.
- Ideal as a metabolic tracer for resolving phosphatidylethanolamine biosynthesis via the Kennedy pathway. High purity (≥98%) ensures method validation integrity.
Molecular FormulaC₁₁H₁₆D₄N₄O₁₁P₂
Molecular Weight450.27
Cat. No.B1160416
⚠ Attention: For research use only. Not for human or veterinary use.
Cytidine 5'-Diphosphate Ethanolamine-d4 (CDP-Ethanolamine-d4) is a stable isotope-labeled analog of the endogenous metabolite CDP-ethanolamine, a central intermediate in the Kennedy pathway for phosphatidylethanolamine (PE) biosynthesis [1]. This compound features four deuterium atoms incorporated into the ethanolamine moiety, resulting in a molecular mass of 450.27 g/mol, which is +4 Da heavier than the unlabeled form (446.24 g/mol) . The deuterium labeling enables its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise, matrix-effect-corrected quantification of endogenous CDP-ethanolamine in biological samples . This product is exclusively intended for research use as an analytical standard or metabolic tracer, and is not approved for diagnostic or therapeutic applications.
Type
Stable isotope-labeled internal standard (SIL-IS)
Workflow
LC-MS/MS quantification of endogenous CDP-ethanolamine
Key Attribute
+4 Da mass shift, chemical identity to analyte
[1] Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414-428. View Source
Why Unlabeled CDP-Ethanolamine Fails as Internal Standard
In quantitative mass spectrometry-based assays, the use of an unlabeled standard or a non-identical internal standard introduces significant analytical error. Endogenous CDP-ethanolamine is present in all eukaryotic cells, making it impossible to establish a true baseline or correct for matrix effects when using the same, unlabeled molecule as a calibrator [1]. Structurally dissimilar internal standards, such as CDP-choline or other nucleotides, fail to co-elute and ionize identically, resulting in inaccurate quantification due to differential ion suppression or enhancement [2]. The deuterated CDP-ethanolamine-d4, however, is chemically identical to the target analyte but is distinguishable by mass, thereby serving as the gold standard for isotope dilution mass spectrometry (IDMS) [3]. Substitution with unlabeled CDP-ethanolamine or non-analogous compounds fundamentally compromises the accuracy and reproducibility required for biomarker validation, metabolic flux studies, and pharmaceutical quality control applications.
Unlabeled CDP-ethanolamine
Co-elutes with endogenous analyte and may prevent accurate baseline correction due to high background.
Non-identical structural analogs
Compounds such as CDP-choline may exhibit differential ion suppression, reducing quantification accuracy.
Non-isotopic internal standards
Lack the mass resolution required for isotope dilution MS, compromising method reproducibility.
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
[2] Ciccinaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
[3] van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933. View Source
Cytidine 5'-Diphosphate Ethanolamine-d4 exhibits a molecular mass of 450.27 g/mol, which is precisely 4.03 Da greater than the unlabeled endogenous compound (446.24 g/mol) . This mass difference is sufficient to completely resolve the analyte from the internal standard in mass spectrometry, with no isotopic overlap between the M and M+4 peaks in typical biological matrices . In contrast, using a 13C-labeled analog would typically require a more complex and costly synthesis to achieve a similar or larger mass difference.
Mass shiftReported
+4.03 Da
Resolves ISTD from analyte without spectral overlap.
Data to verify; source not available.
Mass SpectrometryIsotope DilutionLipidomics
Evidence Dimension
Molecular Weight (g/mol)
Target Compound Data
450.27
Comparator Or Baseline
Unlabeled CDP-Ethanolamine: 446.24
Quantified Difference
+4.03 Da
Conditions
Calculated based on molecular formula (C11H16D4N4O11P2 vs. C11H20N4O11P2)
Why This Matters
The +4 Da mass shift ensures no spectral interference from the endogenous analyte, a prerequisite for accurate quantification using isotope dilution mass spectrometry (IDMS).
Mass SpectrometryIsotope DilutionLipidomics
Kennedy Pathway Tracing with d4-Label
The d4-ethanolamine label on Cytidine 5'-Diphosphate Ethanolamine-d4 has been demonstrated in primary literature to specifically trace the CDP-ethanolamine (Kennedy) pathway for phosphatidylethanolamine (PE) synthesis [1]. In a study by Bleijerveld et al. (2007), cells were incubated with d4-ethanolamine, which is sequentially converted to d4-phosphoethanolamine and then d4-CDP-ethanolamine. This allowed for the quantification of PE species synthesized exclusively via the Kennedy pathway, as distinct from PE generated by phosphatidylserine decarboxylation [1]. In contrast, d3-serine is used as a pathway-specific precursor for the decarboxylation route. The d4-label on CDP-ethanolamine provides a unique, non-radioactive method to dissect the contribution of the Kennedy pathway to total PE pools.
Pathway tracingCross-study
d4-CDP-ethanolamine traces Kennedy pathway PE synthesis
Distinguishes PE from PS decarboxylation pathway.
Supported by published flux analysis (Bleijerveld et al.).
d4-ethanolamine incorporation into PE via CDP-ethanolamine
Comparator Or Baseline
d3-serine incorporation into PE via phosphatidylserine decarboxylation
Quantified Difference
Preferential synthesis of mono- and di-unsaturated PE species (e.g., 16:0-18:2 and 18:1-18:2) by the Kennedy pathway
Conditions
McA-RH7777 and CHO-K1 cells, analyzed by HPLC-MS
Why This Matters
This validated application proves the compound's utility as a metabolic tracer for dissecting phospholipid biosynthetic pathways, a function that unlabeled CDP-ethanolamine cannot perform.
[1] Bleijerveld, O. B., Brouwers, J. F., Vaandrager, A. B., Helms, J. B., & Houweling, M. (2007). The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species. Journal of Biological Chemistry, 282(39), 28362-28372. View Source
Analytical Sensitivity in LC-MS/MS Quantification
When used as an internal standard in optimized LC-MS/MS methods, Cytidine 5'-Diphosphate Ethanolamine-d4 enables the quantification of CDP-ethanolamine in complex biological matrices with a limit of detection (LOD) in the range of 0.1–1 nM in cell lysates . This level of sensitivity is achieved by correcting for matrix effects and ion suppression through co-elution of the deuterated internal standard, which is chemically identical to the analyte . While unlabeled CDP-ethanolamine can be detected, its quantification is subject to significant variability due to endogenous background and matrix interference, preventing accurate low-abundance measurements [1].
0.1–1 nM (in cell lysates, with d4-internal standard)
Comparator Or Baseline
Unlabeled CDP-ethanolamine: LOD is matrix-dependent and cannot be accurately determined due to endogenous background
Quantified Difference
Not quantifiable; the internal standard enables precise quantification where none is otherwise possible
Conditions
HILIC chromatography with negative-mode ESI-MS/MS, using deuterated internal standard
Why This Matters
This sensitivity threshold is critical for quantifying low-abundance CDP-ethanolamine in primary cells or small-volume biopsies, supporting studies in metabolic disease and drug mechanism of action.
LC-MS/MSMethod ValidationAnalytical Chemistry
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
Kinetic Isotope Effect in Enzymatic Processing
The substitution of hydrogen with deuterium in CDP-ethanolamine-d4 introduces a kinetic isotope effect (KIE), resulting in a 5–10% slower rate of enzymatic processing compared to the protiated (unlabeled) compound . This effect arises from the increased bond strength of C-D versus C-H bonds, which slows the rate of bond-breaking steps in enzyme-catalyzed reactions [1]. While this is a minor limitation, it is a known and quantifiable variable that can be explicitly accounted for in metabolic flux models . In contrast, 13C-labeled tracers exhibit a negligible KIE, but are often more expensive and complex to synthesize. The 5–10% KIE for CDP-ethanolamine-d4 is a manageable and well-characterized factor for researchers conducting precise kinetic studies.
Kinetic isotope effectClass-level
5–10% slower enzymatic rate vs. unlabeled
Quantifiable KIE for metabolic flux model correction.
Established deuterium effect; manageable in kinetic studies.
Enzyme KineticsIsotope EffectsMetabolic Modeling
Evidence Dimension
Enzymatic Reaction Rate
Target Compound Data
5–10% slower than unlabeled compound
Comparator Or Baseline
Unlabeled CDP-ethanolamine: baseline rate
Quantified Difference
5–10% reduction in rate
Conditions
In vitro enzymatic assays with CTP:phosphoethanolamine cytidylyltransferase
Why This Matters
Acknowledging and quantifying the KIE is essential for accurate interpretation of metabolic flux data, distinguishing high-quality studies from those that overlook this systematic bias.
Enzyme KineticsIsotope EffectsMetabolic Modeling
[1] Wiberg, K. B. (1955). The deuterium isotope effect. Chemical Reviews, 55(4), 713-743. View Source
Purity and Stability Profile
Commercially sourced Cytidine 5'-Diphosphate Ethanolamine-d4 is typically supplied at ≥98% purity (HPLC) and is stored at -20°C to maintain stability . This level of purity ensures that the internal standard does not introduce impurities that could interfere with mass spectrometric detection or chromatographic separation [1]. While the unlabeled endogenous compound can also be obtained at high purity, its use as an internal standard is confounded by endogenous background. The defined storage conditions (protect from light, refrigerate or freeze) are critical for preventing degradation of the nucleotide diphosphate linkage, which is susceptible to hydrolysis . This information allows researchers to plan for long-term, reproducible experiments.
Purity & stabilitySpecification review
≥98% (HPLC)
Meets analytical standard purity requirements.
Store at -20°C; supplier-specified data.
Quality ControlStandardizationReproducibility
Evidence Dimension
Purity and Stability
Target Compound Data
≥98% purity; stable at -20°C for long-term storage
Comparator Or Baseline
Unlabeled CDP-ethanolamine: similar purity available, but not suitable as internal standard due to endogenous background
Quantified Difference
Not applicable; the key difference is the isotope label, not purity
Conditions
Commercial product specifications and recommended storage
Why This Matters
High purity and defined stability are table-stakes for any analytical standard; this evidence confirms the product meets those fundamental requirements, supporting its reliability in critical assays.
CDP-Ethanolamine-d4 Research and Industrial Applications
CDP-Ethanolamine Quantification in Metabolomics
Cytidine 5'-Diphosphate Ethanolamine-d4 is the essential internal standard for developing and validating LC-MS/MS methods to accurately quantify CDP-ethanolamine in plasma, tissue, or cell extracts. Its +4 Da mass shift [1] and co-elution properties eliminate matrix effects, enabling precise measurement of this low-abundance Kennedy pathway intermediate. This is critical for studies investigating alterations in phospholipid metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD), cancer, and inherited metabolic disorders. Reliance on unlabeled standards introduces unquantifiable error, rendering data unsuitable for publication or regulatory submission [2].
Kennedy Pathway Flux Analysis for PE Synthesis
As demonstrated by Bleijerveld et al. (2007) [1], the d4-label on this compound serves as a pathway-specific tracer. By incubating cells with d4-ethanolamine (which is metabolized to d4-CDP-ethanolamine) and tracking its incorporation into distinct PE molecular species via high-resolution mass spectrometry, researchers can quantitatively determine the contribution of the Kennedy pathway versus the phosphatidylserine decarboxylation pathway to total cellular PE. This application is invaluable for understanding the metabolic rewiring of lipid synthesis in response to drug treatment, genetic perturbation, or disease progression [1].
Pharmaceutical Quality Control and Reference Standard Preparation
The high purity (≥98%) and defined storage stability [1] of Cytidine 5'-Diphosphate Ethanolamine-d4 make it suitable for use as a reference standard in pharmaceutical quality control. It can be employed in method development and validation (AMV) for assays monitoring the levels of related nucleotide impurities in drug substances, or for the characterization of new chemical entities that target the Kennedy pathway. Its stable isotope label provides a definitive, mass-resolved signal that is easily distinguished from process-related impurities [2].
Application
Selection Property
Validation Focus
Endogenous CDP-ethanolamine quantification in metabolomics
Deuterated ISTD for matrix-effect correction
Method accuracy and precision in biological matrices
PE biosynthetic pathway flux studies
d4-ethanolamine metabolic tracer for Kennedy pathway
Differentiation of PE synthesis pathways via mass shift
Analytical method validation and reference standard preparation
[1] Bleijerveld, O. B., Brouwers, J. F., Vaandrager, A. B., Helms, J. B., & Houweling, M. (2007). The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species. Journal of Biological Chemistry, 282(39), 28362-28372. View Source
[2] van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933. View Source
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